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Compound of Interest

Compound Name: A3AR agonist 1

Cat. No.: B12388903

Introduction: The A3 adenosine receptor (A3AR) has emerged as a significant therapeutic
target for a range of conditions, including inflammatory diseases and cancer, due to its
overexpression in pathological cells compared to normal tissues.[1][2] The development of
selective agonists for this receptor has been a key focus of medicinal chemistry. This guide
provides an in-depth technical overview of the discovery, synthesis, and characterization of a
prototypical ABAR agonist, N6-(3-iodobenzyl)adenosine-5'-N-methyluronamide, commonly
known as IB-MECA (also referred to as CF101 or Piclidenoson).[3][4] This compound was one
of the first selective agonists developed and has been instrumental in elucidating the
physiological roles of the A3AR, progressing to advanced clinical trials for rheumatoid arthritis
and psoriasis.

Discovery and Lead Optimization

The discovery of IB-MECA stemmed from systematic structure-activity relationship (SAR)
studies based on the endogenous ligand, adenosine. Researchers aimed to enhance
selectivity and potency for the A3AR over other adenosine receptor subtypes (A1, A2A, and
A2B). The key structural modifications to the adenosine scaffold that led to the development of
IB-MECA involved alterations at the N°, C2, and 5' positions of the ribose moiety.

The development process combined these structural features to achieve high potency and
selectivity for the ABAR. The introduction of a 5-N-methylcarboxamido group and an N°é-benzyl
substituent were found to significantly increase affinity for the A3AR. The addition of an iodine
atom to the benzyl group further optimized the interaction with the receptor binding pocket.
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Logical Workflow of ASAR Agonist Discovery

The discovery process followed a logical progression from initial screening to the identification
of a clinical candidate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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